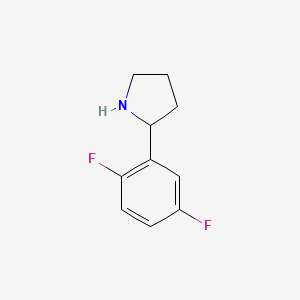

2-(2,5-Difluorophenyl)Pyrrolidine

Beschreibung

BenchChem offers high-quality 2-(2,5-Difluorophenyl)Pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Difluorophenyl)Pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSNNVYILYEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640820 | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-15-7 | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-difluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 2-(2,5-Difluorophenyl)pyrrolidine: Synthesis, Properties, and Role in TRK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2,5-difluorophenyl)pyrrolidine, a key chiral intermediate in the synthesis of the potent Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib. This document collates critical data on the various forms of this compound, including its free base, hydrochloride salt, and hydroxysuccinate salt. Detailed information on its chemical and physical properties is presented in tabular format for ease of comparison. Furthermore, this guide outlines a representative synthetic protocol for (R)-2-(2,5-difluorophenyl)pyrrolidine, adapted from publicly available patent literature. The pivotal role of this compound in cancer therapeutics is contextualized through a detailed exploration of the TRK signaling pathway, which is a critical target in various oncogenic processes. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and the intricate TRK signaling cascade, offering a clear and concise visual representation of these complex processes.

Introduction

2-(2,5-Difluorophenyl)pyrrolidine is a substituted pyrrolidine derivative that has garnered significant attention in the pharmaceutical industry due to its role as a crucial building block in the synthesis of targeted cancer therapies. The pyrrolidine scaffold is a common motif in many biologically active compounds, offering a versatile three-dimensional structure that can effectively interact with biological targets. The specific stereoisomer, (R)-2-(2,5-difluorophenyl)pyrrolidine, is of particular importance as a key intermediate in the manufacture of Larotrectinib, a first-in-class, highly selective TRK inhibitor approved for the treatment of a wide range of solid tumors harboring NTRK gene fusions.

This guide aims to provide a comprehensive technical resource for researchers and professionals involved in drug discovery and development, focusing on the synthesis, properties, and biological significance of 2-(2,5-difluorophenyl)pyrrolidine.

Physicochemical Properties

The physicochemical properties of 2-(2,5-difluorophenyl)pyrrolidine and its common salt forms are summarized below. These tables provide a consolidated view of the available quantitative data.

Table 1: Physicochemical Properties of (R)-2-(2,5-Difluorophenyl)pyrrolidine

| Property | Value | CAS Number |

| Molecular Formula | C₁₀H₁₁F₂N | 1218935-59-1[1] |

| Molecular Weight | 183.20 g/mol [1] | |

| Appearance | Light yellow to yellow liquid | |

| Boiling Point | 213.5 ± 40.0 °C (Predicted)[2] | |

| Density | 1.164 ± 0.06 g/cm³ (Predicted)[2] | |

| pKa | 9.02 ± 0.10 (Predicted)[2] | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[2] |

Table 2: Physicochemical Properties of (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

| Property | Value | CAS Number |

| Molecular Formula | C₁₀H₁₂ClF₂N | 1218935-60-4[3][4] |

| Molecular Weight | 219.66 g/mol [3] | |

| Appearance | White or off-white powder[3] | |

| Purity | >98%[3] |

Table 3: Physicochemical Properties of 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate

| Property | Value | CAS Number |

| Molecular Formula | C₁₄H₁₇F₂NO₅ | 1919868-77-1[5][6] |

| Molecular Weight | 317.29 g/mol |

Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

The synthesis of enantiomerically pure (R)-2-(2,5-difluorophenyl)pyrrolidine is a critical step in the manufacturing of Larotrectinib. Several synthetic routes have been described in the patent literature. Below is a detailed experimental protocol for a representative synthesis, which involves a resolution process.

Experimental Protocol: Resolution of racemic 2-(2,5-Difluorophenyl)pyrrolidine

This method focuses on the separation of the desired (R)-enantiomer from a racemic mixture using a chiral resolving agent, followed by racemization and recycling of the undesired (S)-enantiomer.

Materials and Reagents:

-

Racemic 2-(2,5-difluorophenyl)pyrrolidine

-

D-Malic acid

-

95% Ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Resolution:

-

Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine in 95% EtOH.

-

Add a solution of D-malic acid in 95% EtOH to the pyrrolidine solution.

-

Stir the mixture to allow for the formation of diastereomeric salts. The salt of the (R)-enantiomer will preferentially crystallize.

-

Isolate the solid precipitate by filtration and wash with cold 95% EtOH.

-

The solid obtained is the D-malate salt of (R)-2-(2,5-difluorophenyl)pyrrolidine.

-

To obtain the free base, suspend the salt in a mixture of water and EtOAc and basify with a saturated NaHCO₃ solution until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-2-(2,5-difluorophenyl)pyrrolidine.[7]

-

-

Racemization of the (S)-enantiomer:

-

The mother liquor from the resolution step, enriched with the (S)-enantiomer, is concentrated.

-

The residue is dissolved in DMSO.

-

Potassium hydroxide is added, and the mixture is heated to induce racemization of the (S)-enantiomer.

-

After the reaction is complete, the mixture is cooled and worked up to recover the racemic 2-(2,5-difluorophenyl)pyrrolidine, which can be recycled back into the resolution process.[7]

-

This recycling process significantly improves the overall yield of the desired (R)-enantiomer.[7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for obtaining (R)-2-(2,5-Difluorophenyl)pyrrolidine via resolution.

Biological Significance and Role in TRK Inhibition

The primary biological significance of (R)-2-(2,5-difluorophenyl)pyrrolidine lies in its function as a key chiral precursor to Larotrectinib. Larotrectinib is a highly potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[8][9] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.

In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, in certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This results in the expression of a chimeric TRK fusion protein that is constitutively active, meaning it is always "on" regardless of the presence of its normal activating ligand. This aberrant, continuous signaling drives tumor growth and proliferation.

Larotrectinib is designed to target and inhibit these oncogenic TRK fusion proteins. By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor cell death and regression.[10][11]

The TRK Signaling Pathway

The TRK signaling pathway is a complex network of intracellular communication that is initiated by the binding of neurotrophins to their respective TRK receptors. This binding event leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades.

The three major signaling pathways activated by TRK receptors are:

-

The Ras/MAPK Pathway: This pathway is primarily involved in promoting cell proliferation and differentiation.

-

The PI3K/Akt Pathway: This cascade is a key regulator of cell survival and growth.

-

The PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes, including calcium signaling and protein kinase C (PKC) activation.

In cancers driven by NTRK gene fusions, these pathways are constitutively activated, leading to uncontrolled cell proliferation and survival. Larotrectinib's mechanism of action is to inhibit the initial autophosphorylation of the TRK fusion protein, thereby blocking the activation of all three downstream pathways.

TRK Signaling Pathway Diagram

Caption: The TRK signaling pathway and the inhibitory action of Larotrectinib.

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine, particularly its (R)-enantiomer, is a fundamentally important chemical entity in the field of modern oncology. Its role as a key intermediate for the synthesis of the pan-TRK inhibitor Larotrectinib underscores the importance of efficient and stereoselective synthetic methodologies. This technical guide has provided a consolidated resource covering the essential physicochemical properties, a detailed synthetic protocol, and the critical biological context of this compound. The elucidation of the TRK signaling pathway and the mechanism of its inhibition by drugs derived from this pyrrolidine core highlights the power of targeted therapies in cancer treatment. The information presented herein is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical sciences.

References

- 1. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1218935-59-1 CAS MSDS ((2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. (R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE | 1218935-60-4 [chemicalbook.com]

- 5. (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate | 1919868-77-1 [chemicalbook.com]

- 6. (R)-2-(2,5-difluorophenyl)pyrrolidine (r)-2-hydroxysuccinate/CAS:1919868-77-1-HXCHEM [hxchem.net]

- 7. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

2-(2,5-Difluorophenyl)pyrrolidine physical properties

An In-depth Technical Guide to the Physical Properties of 2-(2,5-Difluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the known physical properties of 2-(2,5-Difluorophenyl)pyrrolidine, catering to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with detailed methodologies for key experimental determinations.

Core Physical and Chemical Data

2-(2,5-Difluorophenyl)pyrrolidine is a chemical compound that can exist as a racemic mixture or as individual enantiomers, (R) and (S). The physical properties can vary between these forms. Below is a summary of the available data.

| Property | Value | Comments |

| IUPAC Name | 2-(2,5-difluorophenyl)pyrrolidine[1] (2R)-2-(2,5-difluorophenyl)pyrrolidine[2] | The name specifies the stereochemistry where applicable. |

| CAS Number | 886503-15-7[1][3] 1218935-59-1 ((R)-enantiomer)[2] 1217630-38-0 ((S)-enantiomer) | Unique identifiers for the racemic mixture and each enantiomer. |

| Molecular Formula | C₁₀H₁₁F₂N[1][2][3][4] | |

| Molecular Weight | 183.20 g/mol [1][2] | |

| Appearance | Slightly reddish oil ((R)-enantiomer)[5] White or off-white powder ((R)-hydrochloride salt)[6] | The physical state and color at standard conditions. |

| Boiling Point | 213.5 ± 40.0 °C (Predicted)[7][8][9] | This is a predicted value; experimental data is not readily available. |

| Density | 1.164 ± 0.06 g/cm³ (Predicted)[7][8][9] | This is a predicted value. |

| pKa | 9.02 ± 0.10 (Predicted)[7][9] | This predicted value suggests the compound is basic. |

| Storage Conditions | 2-8°C[3], under inert gas (nitrogen or Argon) at 2–8 °C[9] | Recommended storage to maintain chemical stability. |

Experimental Protocols

Detailed experimental data for 2-(2,5-Difluorophenyl)pyrrolidine is not extensively published. Therefore, this section outlines standard laboratory procedures for determining the key physical properties of an organic compound of this nature.

Melting Point Determination

The melting point is a crucial indicator of purity for solid compounds.[10][11]

-

Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer, heating oil (if using Thiele tube).[10]

-

Procedure:

-

A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end.[10][12]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

-

The assembly is placed in a heating bath (like a Thiele tube filled with oil) or a digital melting point apparatus.

-

The sample is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[10]

-

The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample is liquid (T2) are recorded.[12] The melting point is reported as the range T1-T2.

-

-

Notes: Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting range.[10]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.[13]

-

Apparatus: Thiele tube or an aluminum block, small test tube (fusion tube), capillary tube (sealed at one end), thermometer.[14][15]

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.[14][16]

-

A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube.[14][16]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[14][15]

-

The apparatus is heated slowly and uniformly.[14]

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[14][17] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[17]

-

-

Notes: The boiling point can be affected by atmospheric pressure, so it is good practice to record the barometric pressure at the time of measurement.[15]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.[18][19]

-

Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents.

-

Procedure:

-

A small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[18]

-

A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[18]

-

The test tube is shaken vigorously after each addition.[18]

-

The compound is classified as soluble if it dissolves completely.[20]

-

If the compound is water-soluble, its effect on litmus or pH paper can determine if it is acidic or basic.[19][21]

-

If insoluble in water, subsequent tests are performed with 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[19][21]

-

-

Interpretation:

-

Solubility in water: Suggests the presence of polar functional groups.[18]

-

Solubility in 5% NaOH: Indicates a weak or strong acidic functional group.

-

Solubility in 5% NaHCO₃: Suggests a strong acidic functional group like a carboxylic acid.[19]

-

Solubility in 5% HCl: Indicates a basic functional group, such as an amine.[19][21]

-

Visualization of Structure-Property Relationships

The physical properties of a molecule are directly influenced by its chemical structure. The following diagram illustrates this relationship for 2-(2,5-Difluorophenyl)pyrrolidine.

Caption: Relationship between the structural features of 2-(2,5-Difluorophenyl)pyrrolidine and its physical properties.

References

- 1. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. GSRS [precision.fda.gov]

- 5. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE | 1218935-59-1 [chemicalbook.com]

- 6. zhonghanchemical.com [zhonghanchemical.com]

- 7. chembk.com [chembk.com]

- 8. (2S)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE CAS#: 1217630-38-0 [chemicalbook.com]

- 9. 1218935-59-1 CAS MSDS ((2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. byjus.com [byjus.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. chem.ws [chem.ws]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(2,5-Difluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(2,5-Difluorophenyl)pyrrolidine, a key intermediate in the synthesis of the targeted cancer therapeutic, Larotrectinib. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

2-(2,5-Difluorophenyl)pyrrolidine is a substituted pyrrolidine derivative. The presence of the difluorophenyl group significantly influences its chemical and physical properties. The compound exists as a racemic mixture or as individual enantiomers, with the (R)-enantiomer being of particular importance in pharmaceutical synthesis.[1][2]

Table 1: Chemical Identifiers and Properties of 2-(2,5-Difluorophenyl)pyrrolidine

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,5-difluorophenyl)pyrrolidine | [1] |

| Molecular Formula | C₁₀H₁₁F₂N | [1][2] |

| Molecular Weight | 183.20 g/mol | [2] |

| Canonical SMILES | C1CC(NC1)C2=C(C=CC(=C2)F)F | [1] |

| CAS Number | 886503-15-7 (racemate) | [3] |

| (R)-enantiomer CAS | 1218935-59-1 | [2] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring, with splitting patterns influenced by fluorine-proton coupling. The pyrrolidine ring protons would appear as a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine substituents, and four signals corresponding to the carbons of the pyrrolidine ring.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 183.20. Fragmentation patterns would likely involve cleavage of the pyrrolidine ring and the bond connecting it to the phenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching.

Experimental Protocols: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

Several synthetic routes for the preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine have been reported, primarily in the patent literature. These methods often involve the stereoselective synthesis or resolution of the racemic mixture.[6][7] One common approach involves the following key steps:

Step 1: N-protection of Pyrrolidone Pyrrolidone is reacted with a protecting group, such as di-tert-butyl carbonate, in the presence of a base to yield N-Boc-pyrrolidone.

Step 2: Grignard Reaction The N-protected pyrrolidone is then reacted with a Grignard reagent prepared from 2,5-difluorobromobenzene. This step introduces the 2,5-difluorophenyl group onto the pyrrolidone ring.

Step 3: Reduction and Deprotection The resulting intermediate is subjected to reduction, often using a chiral reducing agent to establish the desired stereochemistry at the C2 position of the pyrrolidine ring. This is followed by the removal of the protecting group under acidic conditions to yield the final product.

Step 4: Chiral Resolution (Alternative Route) An alternative to stereoselective synthesis is the resolution of the racemic 2-(2,5-difluorophenyl)pyrrolidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, followed by separation and liberation of the desired enantiomer.[7]

Biological Significance and Signaling Pathway

2-(2,5-Difluorophenyl)pyrrolidine is a crucial building block for the synthesis of Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin receptor kinases (TRK).[8][9] TRK fusion proteins, resulting from chromosomal rearrangements, are oncogenic drivers in a wide range of tumors.[10][11]

Larotrectinib functions by binding to the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity.[8] This blockade prevents the downstream activation of key signaling pathways that are critical for tumor cell proliferation and survival, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)-AKT, and Phospholipase C-gamma (PLCγ) pathways.[10][11]

Caption: TRK Signaling Pathway Inhibition by Larotrectinib.

Experimental Workflow: General Synthesis and Application

The general workflow from starting materials to the application of the final drug product involves several key stages.

Caption: General workflow for the synthesis and application of Larotrectinib.

References

- 1. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-(2,5-DIFLUORO-PHENYL)-PYRROLIDINE(886503-15-7) 1H NMR [m.chemicalbook.com]

- 5. (R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE(1218935-60-4) 1H NMR [m.chemicalbook.com]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

Technical Guide: Determination of Molecular Weight for 2-(2,5-Difluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise determination of a compound's molecular weight is a fundamental and critical parameter. It serves as a primary identifier and is essential for stoichiometric calculations in chemical synthesis, formulation development, and analytical characterization. This document provides a comprehensive guide to the theoretical calculation and structural basis for the molecular weight of 2-(2,5-Difluorophenyl)pyrrolidine, a key intermediate in pharmaceutical research.

Molecular Structure and Formula

The initial step in determining the molecular weight is to ascertain the correct molecular formula, which is derived directly from the compound's chemical structure. 2-(2,5-Difluorophenyl)pyrrolidine consists of a pyrrolidine ring attached at its second position to a 2,5-difluorophenyl group.

Based on its structure, the molecular formula for 2-(2,5-Difluorophenyl)pyrrolidine is determined to be C₁₀H₁₁F₂N .[1][2] This formula indicates that each molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.

Figure 1: Molecular structure of 2-(2,5-Difluorophenyl)pyrrolidine.

Methodology for Molecular Weight Calculation

Theoretical Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[3] These values represent a weighted average of the masses of an element's naturally occurring isotopes.

The calculation is performed as follows: MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of F atoms × Atomic weight of F) + (Number of N atoms × Atomic weight of N)

Experimental Protocol: Confirmation by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a standard practice in research and quality control. The primary technique for this is Mass Spectrometry (MS).

Workflow for Mass Spectrometry Analysis:

Figure 2: Standard workflow for molecular weight verification.

-

Sample Preparation: A dilute solution of 2-(2,5-Difluorophenyl)pyrrolidine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized, most commonly using Electrospray Ionization (ESI). This process imparts a charge to the molecule, typically by protonation, forming the molecular ion [M+H]⁺.

-

Mass Analysis: The ionized molecules are guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating a signal proportional to their abundance.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The molecular weight is confirmed by observing a peak at an m/z value equal to the theoretical molecular weight plus the mass of a proton.

Data Presentation: Atomic Weight Contribution

The following table summarizes the contribution of each element to the total molecular weight of 2-(2,5-Difluorophenyl)pyrrolidine (C₁₀H₁₁F₂N).

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 10 | 12.011[3][4][5] | 120.11 |

| Hydrogen | H | 11 | 1.008[6][7][8] | 11.088 |

| Fluorine | F | 2 | 18.998[9][10][11] | 37.996 |

| Nitrogen | N | 1 | 14.007[12][13][14] | 14.007 |

| Total | 24 | 183.201 |

Note: Standard atomic weights are used. For high-resolution mass spectrometry, monoisotopic masses would be used.

Conclusion

The theoretically calculated molecular weight of 2-(2,5-Difluorophenyl)pyrrolidine is 183.20 g/mol .[1] This value is derived from its molecular formula, C₁₀H₁₁F₂N, and the standard atomic weights of its constituent elements. For all practical purposes in synthesis, formulation, and regulatory documentation, this value should be used. It is recommended that this theoretical weight be confirmed experimentally, typically via mass spectrometry, during the compound's characterization.

References

- 1. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 9. Fluorine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

An In-depth Technical Guide to the Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

This whitepaper provides a comprehensive overview of the synthetic routes for producing (R)-2-(2,5-Difluorophenyl)pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for Larotrectinib. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

(R)-2-(2,5-Difluorophenyl)pyrrolidine is a chiral amine of significant interest in the pharmaceutical industry. Its stereospecific structure is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). This guide details several asymmetric synthetic strategies, including methods involving chiral auxiliaries, catalytic reductions, and the resolution of racemic mixtures. Each method's experimental protocols and associated data are presented to facilitate comparison and implementation.

Synthetic Strategies

Several distinct strategies have been developed for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine. The following sections outline the core methodologies, providing detailed experimental procedures and quantitative data where available.

Strategy 1: Asymmetric Synthesis via Chiral Auxiliary

This approach utilizes a chiral auxiliary to direct the stereoselective formation of the desired (R)-enantiomer. One common method involves the use of a tert-butanesulfinyl group.

Experimental Protocol:

A detailed multi-step synthesis is described in the patent literature, starting from readily available materials.[1]

-

Preparation of Compound (2): Compound (1) is reacted with N,O-dimethyl hydroxylamine hydrochloride in the presence of a base at 20-50 °C to yield compound (2).

-

Preparation of Compound (3): 1,4-Difluorobenzene is reacted with n-butyllithium at -70 to -50 °C for 1-3 hours in an organic solvent. Compound (2) is then added to the reaction mixture at the same temperature to produce compound (3).

-

Preparation of Compound (4): Compound (3) is reacted with compound (7) and Ti(OEt)4 under reflux in an organic solvent to obtain compound (4).

-

Preparation of Compound (5): Compound (4) is reduced with sodium borohydride to yield compound (5).

-

Preparation of Compound (6): Compound (5) is treated with a base to afford compound (6).

-

Final Product Formation: Compound (6) is reacted in an organic solvent with hydrogen chloride to produce (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. The final product is obtained with an enantiomeric excess of over 98%.[1]

Another method involves the deprotection of (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine.[2]

-

To a solution of (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine (8.60 g, 29.9 mmol) in methanol (60 mL), a 4M solution of hydrochloric acid in dioxane (37.4 mL, 150 mmol) is slowly added at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is concentrated under vacuum. The residue is dissolved in water (100 mL) and washed with ethyl acetate (100 mL).

-

The aqueous layer is separated, neutralized with 1N aqueous sodium hydroxide (150 mL), and then extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuum to yield (R)-2-(2,5-difluorophenyl)pyrrolidine as a slightly reddish oil.

| Starting Material | Product | Reagents | Yield | Enantiomeric Excess |

| (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine | (R)-2-(2,5-Difluorophenyl)pyrrolidine | HCl in Dioxane, NaOH | 92% | Not Specified |

| Compound (6) | (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | HCl in Dioxane | Not Specified | >98% |

Table 1: Quantitative Data for Asymmetric Synthesis via Chiral Auxiliary

Strategy 2: Asymmetric Reduction of an Imine Intermediate

This strategy involves the asymmetric reduction of a cyclic imine precursor, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, using a chiral acid and a reducing agent.[2][3]

Experimental Protocol:

-

Preparation of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-carboxylate (III): Pyrrolidone is first converted to its N-Boc protected form. This intermediate then reacts with the Grignard reagent of 2,5-difluorobromobenzene.[3]

-

Preparation of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (IV): The resulting tertiary alcohol is subjected to acid-catalyzed dehydration and deprotection to yield the cyclic imine.[3]

-

Asymmetric Reduction: To a reaction flask, D-mandelic acid (59.6 mg, 0.36 mmol), ammonia borane complex (1.19 g, 36 mmol), and toluene (50 mL) are added and stirred for 15 minutes. The imine (6.5 g, 36 mmol) is then added, followed by water (0.98 mL, 5.42 mmol). The reaction is maintained at 30 °C for 24 hours to afford (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity.[2]

| Starting Material | Product | Chiral Catalyst/Acid | Reducing Agent | Yield | Enantiomeric Excess |

| 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | (R)-2-(2,5-Difluorophenyl)pyrrolidine | (R)-Mandelic Acid | Borane-ammonia complex | 95% | Not Specified |

Table 2: Quantitative Data for Asymmetric Reduction of an Imine Intermediate

Strategy 3: Resolution of a Racemic Mixture

This approach involves the synthesis of a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine, followed by resolution using a chiral resolving agent. The undesired enantiomer can be racemized and recycled to improve the overall yield.[4]

Experimental Protocol:

-

Resolution: The racemic 2-(2,5-difluorophenyl)pyrrolidine is treated with D-malic acid in 95% ethanol to selectively crystallize the (R)-enantiomer as a salt.

-

Racemization of the (S)-enantiomer: The undesired (S)-enantiomer, which remains in the mother liquor, is treated with potassium hydroxide in DMSO to induce racemization.

-

Recycling: The racemized mixture is then subjected to another round of resolution. This cycle can be repeated to maximize the yield of the desired (R)-enantiomer.

| Process | Reagents | Solvent | Yield (after 3 cycles) | Enantiomeric Excess |

| Resolution | D-Malic Acid | 95% Ethanol | 61.7% | 98.4% |

| Racemization | Potassium Hydroxide | DMSO | Not Applicable | Not Applicable |

Table 3: Quantitative Data for Resolution of a Racemic Mixture

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Caption: Workflow for Strategy 1: Asymmetric Synthesis via Chiral Auxiliary.

Caption: Workflow for Strategy 2: Asymmetric Reduction of an Imine Intermediate.

Caption: Workflow for Strategy 3: Resolution of a Racemic Mixture.

Conclusion

This technical guide has detailed three primary methodologies for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of reagents, and the required enantiomeric purity. The asymmetric synthesis via a chiral auxiliary and the asymmetric reduction of an imine intermediate offer direct routes to the enantiomerically pure product. The resolution of a racemic mixture, particularly with an efficient racemization and recycling process for the undesired enantiomer, presents a viable alternative for large-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for chemists and researchers in the field.

References

- 1. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 4. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-(2,5-Difluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of a key synthetic route to (S)-2-(2,5-Difluorophenyl)pyrrolidine, a valuable chiral building block in pharmaceutical research and development. The described methodology is adapted from a process developed for the corresponding (R)-enantiomer and is designed to be a practical resource for researchers, scientists, and drug development professionals. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthetic Strategy

The synthesis of 2-(2,5-Difluorophenyl)pyrrolidine is achieved through a robust four-step sequence starting from readily available 2-pyrrolidinone. The key transformations involve the formation of an N-protected lactam, a Grignard reaction to introduce the difluorophenyl group, subsequent cyclization and dehydration to form a crucial cyclic imine intermediate, and finally, an enantioselective reduction to yield the target chiral pyrrolidine. The synthesis of the (S)-enantiomer is achieved by employing a chiral acid with the corresponding stereochemistry in the final reduction step.

Experimental Protocols

The following protocols are detailed for the synthesis of the (R)-enantiomer. To obtain the desired (S)-2-(2,5-Difluorophenyl)pyrrolidine, L-mandelic acid should be used in place of D-mandelic acid in Step 4.

Step 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate

This step involves the N-protection of 2-pyrrolidinone using di-tert-butyl carbonate (Boc)₂O to prevent side reactions in subsequent steps.

-

Materials: 2-Pyrrolidinone, Di-tert-butyl carbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Toluene.

-

Procedure:

-

To a solution of 2-pyrrolidinone (1.0 eq) and DMAP (0.05 eq) in toluene, (Boc)₂O (1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, 1N HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

-

Step 2: Synthesis of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

A Grignard reaction is employed to introduce the 2,5-difluorophenyl moiety at the C2 position of the pyrrolidone ring.

-

Materials: 2,5-Difluorobromobenzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), tert-butyl 2-oxopyrrolidine-1-carboxylate.

-

Procedure:

-

A Grignard reagent is prepared by adding a solution of 2,5-difluorobromobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine if necessary.

-

The solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 3: Synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

This step involves an acid-catalyzed dehydration of the tertiary alcohol and concomitant removal of the Boc protecting group to form the cyclic imine intermediate.

-

Materials: tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, Hydrochloric acid (concentrated), Dioxane.

-

Procedure:

-

The crude product from Step 2 is dissolved in dioxane.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the crude imine.

-

Step 4: Asymmetric Reduction to (S)-2-(2,5-Difluorophenyl)pyrrolidine

The final step is the enantioselective reduction of the cyclic imine using a chiral acid and a reducing agent.

-

Materials: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, L-Mandelic acid, Borane-ammonia complex, Toluene, Water.

-

Procedure:

-

To a suspension of L-mandelic acid (1.1 eq) in toluene, the 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) is added.

-

The mixture is stirred, and then the borane-ammonia complex (1.5 eq) is added portion-wise, followed by the addition of water (catalytic amount).

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of 2N HCl.

-

The aqueous layer is separated and washed with ethyl acetate.

-

The aqueous layer is then basified with 2N NaOH and extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (S)-2-(2,5-Difluorophenyl)pyrrolidine.

-

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine as reported in the literature. Similar results are anticipated for the synthesis of the (S)-enantiomer.

| Step | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | tert-butyl 2-oxopyrrolidine-1-carboxylate | >95 | N/A |

| 2 | tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | 85-90 | N/A |

| 3 | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | 80-85 | N/A |

| 4 | (R)-2-(2,5-Difluorophenyl)pyrrolidine | 75-80 | >98 |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow for the synthesis of (S)-2-(2,5-Difluorophenyl)pyrrolidine.

Caption: Synthetic pathway for (S)-2-(2,5-Difluorophenyl)pyrrolidine.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to 2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of targeted cancer therapies. This document collates available physicochemical data, detailed synthetic protocols, and insights into its pharmacological relevance, particularly its role as a precursor to the Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib. The information is presented to support research, development, and manufacturing activities involving this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | N/A |

| CAS Number | 1197238-95-1 (racemic), 1218935-60-4 ((R)-enantiomer) | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClF₂N | [1][2][3][4][5] |

| Molecular Weight | 219.66 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white or light yellow solid/powder | [3] |

| Melting Point | No experimental data found. | N/A |

| Boiling Point | 213.5 ± 40.0 °C (Predicted for free base) | N/A |

| Solubility | No experimental data found. | N/A |

| pKa | 9.02 ± 0.10 (Predicted for free base) | N/A |

| Density | 1.164 ± 0.06 g/cm³ (Predicted for free base) | [6] |

Spectroscopic Characterization

Actual spectroscopic data for 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is not publicly available. However, several chemical suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectra. Based on the chemical structure, the following spectral characteristics are expected:

-

¹H NMR: Signals corresponding to the protons of the pyrrolidine ring and the difluorophenyl group. The aromatic protons would appear as complex multiplets in the downfield region, while the aliphatic protons of the pyrrolidine ring would be in the upfield region.

-

¹³C NMR: Resonances for the ten carbon atoms, with those of the aromatic ring appearing at lower field and the pyrrolidine carbons at higher field. The carbons attached to fluorine would show characteristic splitting.

-

Infrared (IR) Spectroscopy: Absorption bands characteristic of N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₁₀H₁₁F₂N) would show a molecular ion peak at m/z 183.09.[4]

Synthesis and Experimental Protocols

The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine is a crucial intermediate in the synthesis of the TRK inhibitor Larotrectinib.[7][8][9] Several synthetic routes have been patented. Below is a detailed experimental protocol adapted from the patent literature for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine.

Experimental Protocol: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

This protocol describes a multi-step synthesis starting from 2,5-difluorobenzaldehyde.

Step 1: Formation of N-sulfinylimine

-

Dissolve 2,5-difluorobenzaldehyde and (R)-tert-butanesulfinamide (1:1.2 molar ratio) in dichloromethane.

-

Add 2.5 equivalents of anhydrous copper sulfate to the solution.

-

Heat the reaction mixture to 30-40 °C and stir for 3-4 hours until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

-

Filter the reaction mixture to remove the copper sulfate and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can be used in the next step without further purification.

Step 2: Grignard Addition

-

Prepare the appropriate Grignard reagent from the corresponding alkyl bromide.

-

To a solution of the N-sulfinylimine from Step 1 in a suitable anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add the Grignard reagent dropwise.

-

Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfinamide.

Step 3: Deprotection and Cyclization

-

Dissolve the sulfinamide from Step 2 in a suitable solvent.

-

Add trifluoroacetic acid (TFA) and triethylsilane.

-

Stir the reaction mixture at room temperature until the deprotection and cyclization are complete.

-

The resulting crude (R)-2-(2,5-difluorophenyl)pyrrolidine can be purified.

Step 4: Resolution (Optional, if a racemic mixture is obtained or for purity enhancement)

-

Dissolve the crude product in ethanol.

-

Add a solution of a chiral acid, such as (D)-malic acid, in ethanol.

-

Heat the mixture to effect dissolution and then allow it to cool to room temperature to crystallize the desired diastereomeric salt.

-

Collect the crystals by filtration.

-

Treat the salt with a base, such as sodium hydroxide solution, to liberate the free base, (R)-2-(2,5-difluorophenyl)pyrrolidine.

-

Extract the final product with an organic solvent, dry, and concentrate.

Caption: Synthetic workflow for (R)-2-(2,5-Difluorophenyl)pyrrolidine.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride are limited as its primary significance lies in its role as a key building block for more complex pharmaceutical agents.[2][3]

Role as a Precursor to Larotrectinib

The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine is a critical intermediate in the synthesis of Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[7][8] Larotrectinib is a targeted anti-cancer drug approved for the treatment of solid tumors harboring NTRK gene fusions.[7]

Mechanism of Action of TRK Inhibitors

The pharmacological relevance of 2-(2,5-difluorophenyl)pyrrolidine hydrochloride is best understood through the mechanism of action of the drugs it helps to create.

-

TRK Signaling Pathway: TRK receptors are transmembrane proteins that play a crucial role in the development and function of the nervous system.[10][11][12][13] When activated by their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[10] These pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, are vital for cell survival, proliferation, and differentiation.[10][11][12][13][14]

-

Oncogenic TRK Fusions: In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This results in the formation of a chimeric TRK fusion protein that is constitutively active, meaning it signals continuously without the need for neurotrophin binding.[7] This uncontrolled signaling drives tumor growth and survival.[7]

-

Inhibition by Larotrectinib: Larotrectinib, synthesized using (R)-2-(2,5-difluorophenyl)pyrrolidine, acts as an ATP-competitive inhibitor of the TRK kinase domain.[7] By blocking the ATP binding site, it prevents the autophosphorylation and activation of both wild-type and fusion TRK proteins, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.[7]

Caption: The Tropomyosin Receptor Kinase (TRK) signaling pathway and its inhibition.

Safety and Handling

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting. A Safety Data Sheet (SDS) should be consulted before use.[15] General recommendations include using personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[16][17][18] There is no specific toxicity data available in the provided search results.[15]

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, particularly its (R)-enantiomer, is a valuable synthetic intermediate with significant importance in the pharmaceutical industry. Its role as a key building block for the potent and selective TRK inhibitor Larotrectinib highlights its relevance in the development of targeted cancer therapies. This guide provides a summary of its known properties and synthetic methodologies to aid researchers and developers in their work with this compound. Further experimental validation of its physicochemical and toxicological properties is warranted.

References

- 1. Page loading... [guidechem.com]

- 2. (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4 | FD164770 [biosynth.com]

- 3. China (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 4. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. chembk.com [chembk.com]

- 7. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 8. Portico [access.portico.org]

- 9. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. matrixscientific.com [matrixscientific.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

The Role of 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate in the Development of Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the core applications of 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, a pivotal chiral intermediate in the synthesis of the first-in-class TRK inhibitor, Larotrectinib. While the succinate salt itself is not pharmacologically active, its stereospecific structure is fundamental to the efficacy of Larotrectinib, a tissue-agnostic anticancer agent. This document provides a comprehensive overview of the mechanism of action of Larotrectinib, quantitative clinical trial data, and detailed experimental protocols for its synthesis, serving as a critical resource for professionals in oncology research and pharmaceutical development.

Introduction: A Key Building Block for a Groundbreaking Therapy

2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a chemical compound primarily utilized as a high-purity, chiral starting material in the synthesis of complex pharmaceutical molecules. Its principal and most significant application is in the production of Larotrectinib (VITRAKVI®), a highly selective inhibitor of Tropomyosin Receptor Kinases (TRK). Larotrectinib represents a paradigm shift in cancer treatment, being one of the first drugs approved with a "tissue-agnostic" indication, targeting tumors with a specific genetic marker—NTRK gene fusions—regardless of their location in the body.[1][2] The (R)-enantiomer of the 2-(2,5-difluorophenyl)pyrrolidine core is crucial for the potent and selective binding of Larotrectinib to the TRK kinase domain.

The Therapeutic Target: NTRK Gene Fusions and the TRK Signaling Pathway

Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for TRK proteins (TRKA, TRKB, and TRKC, respectively).[2][3] These receptors are transmembrane kinases that play a vital role in the development and function of the nervous system.[4] In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This genetic event results in the production of a chimeric TRK fusion protein with a constitutively active kinase domain.[5][6]

This uncontrolled kinase activity drives oncogenesis by persistently activating downstream signaling pathways, including the Ras-Raf-MAPK, PI3K-Akt-mTOR, and PLCγ-PKC pathways.[5][7][8][9] These pathways promote tumor cell proliferation, survival, and metastasis. NTRK fusions are found in a wide range of adult and pediatric solid tumors, including certain types of sarcomas, thyroid cancer, salivary gland tumors, and infantile fibrosarcoma.[1][10]

Mechanism of Action: Larotrectinib

Larotrectinib is a potent and highly selective, ATP-competitive inhibitor of all three TRK proteins.[7][11] By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib effectively blocks the phosphorylation and activation of the TRK fusion protein.[7] This inhibition halts the downstream signaling cascades that are essential for the growth and survival of NTRK fusion-positive cancer cells, ultimately leading to cellular apoptosis and tumor regression.[3][7] The high selectivity of Larotrectinib for TRK receptors over other kinases contributes to its favorable safety profile.[7]

Clinical Efficacy and Safety of Larotrectinib

The approval of Larotrectinib was based on data from several multicenter, open-label, single-arm clinical trials, including LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[1] These trials enrolled both adult and pediatric patients with a variety of solid tumors harboring NTRK gene fusions.

Efficacy Data

The following tables summarize the key efficacy data from the clinical trials of Larotrectinib.

Table 1: Overall Response Rate (ORR) in Patients with TRK Fusion-Positive Cancers

| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Citation(s) |

| Initial Analysis | 55 | 75% | 22% | 53% | [1] |

| Pooled Analysis | 159 | 79% | 16% | 63% | [12] |

| Expanded Pediatric Dataset | 94 | 84% | 38% | 46% | [13] |

| Confirmatory Trials | 444 (safety population) | 60% | 24% | 36% | [14] |

Table 2: Duration of Response (DoR) and Survival Outcomes

| Outcome Measure | Result | Patient Cohort/Follow-up | Citation(s) |

| Median Duration of Response | Not Reached (at time of initial analysis) | Initial 55 patients | [1] |

| DoR ≥ 12 months | 39% | Initial 55 patients | [1] |

| Median Duration of Response | 43.3 months | Expanded pediatric dataset | [13] |

| Median Progression-Free Survival | 37.4 months | Expanded pediatric dataset | [13] |

| 36-month Overall Survival Rate | 93% | Expanded pediatric dataset | [13] |

Safety Profile

Larotrectinib is generally well-tolerated. The most common adverse reactions (≥20%) reported in clinical trials were fatigue, nausea, dizziness, vomiting, increased AST, cough, increased ALT, constipation, and diarrhea.[1]

Experimental Protocols

Detection of NTRK Gene Fusions

The identification of patients eligible for Larotrectinib treatment is dependent on the accurate detection of NTRK gene fusions.

-

Methodologies: Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) are the standard methods used in clinical practice.[1]

-

NGS: DNA or RNA-based NGS panels can identify known and novel NTRK fusion partners. RNA-based NGS is often preferred as it directly detects the expressed fusion transcript.

-

FISH: Break-apart probes for the NTRK1, NTRK2, or NTRK3 loci are used to detect chromosomal rearrangements.

-

Synthesis of Larotrectinib

The synthesis of Larotrectinib from (R)-2-(2,5-difluorophenyl)pyrrolidine is a multi-step process. A representative synthetic route is outlined below, based on published patent literature.[11]

-

SNAr Reaction: (R)-2-(2,5-difluorophenyl)pyrrolidine (often used as a salt, such as the D-(+)-maleate salt, which is then neutralized) is reacted with a suitable nitropyrazolopyrimidine derivative (e.g., 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction. This step couples the chiral pyrrolidine core to the pyrazolopyrimidine scaffold.

-

Nitro Reduction: The nitro group on the pyrazolopyrimidine ring is reduced to an amine. This is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems.

-

Urea Formation: The resulting amino-pyrazolopyrimidine is then reacted with a suitable activating agent, such as phenyl chloroformate, to form a reactive intermediate. This intermediate is subsequently treated with (S)-3-hydroxypyrrolidine to form the final urea linkage, yielding Larotrectinib.

-

Salt Formation: The final active pharmaceutical ingredient (API) can be isolated as a specific salt, such as the hydrogen sulfate salt, to improve its physicochemical properties.

Conclusion and Future Perspectives

2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a critical, non-interchangeable component in the manufacture of Larotrectinib, a pioneering targeted therapy for TRK fusion-positive cancers. The success of Larotrectinib underscores the importance of precision oncology and the development of drugs targeting specific molecular drivers of cancer. For researchers and drug development professionals, understanding the synthesis, mechanism of action, and clinical application of such targeted therapies is paramount. Future research will likely focus on overcoming mechanisms of acquired resistance to TRK inhibitors and exploring combination therapies to further improve patient outcomes. The story of Larotrectinib, originating from key chemical building blocks like 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, serves as a powerful example of how fundamental chemistry enables revolutionary advances in medicine.

References

- 1. fda.gov [fda.gov]

- 2. Larotrectinib - Wikipedia [en.wikipedia.org]

- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 12. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

- 14. bayer.com [bayer.com]

Mechanism of Action of 2-(2,5-Difluorophenyl)pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2,5-Difluorophenyl)pyrrolidine represent a class of psychoactive compounds with significant potential in the development of novel therapeutics for neurological and psychiatric disorders. Their core mechanism of action lies in the modulation of monoaminergic neurotransmission through the inhibition of key transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This guide provides an in-depth exploration of this mechanism, supported by experimental data from structurally related compounds, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism: Monoamine Reuptake Inhibition

The primary pharmacological action of 2-(2,5-Difluorophenyl)pyrrolidine derivatives is the inhibition of monoamine reuptake. By binding to DAT, NET, and SERT, these compounds block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons. This enhanced monoaminergic activity is the basis for their potential therapeutic effects in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and other mood disorders.[1]

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general signaling pathway affected by these compounds.

Caption: Monoamine reuptake inhibition by 2-(2,5-Difluorophenyl)pyrrolidine derivatives.

Quantitative Analysis of Monoamine Transporter Inhibition

Table 1: Binding Affinities (Ki, nM) of Representative Pyrrolidine Derivatives

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |

| Compound 11 (1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione) | 288.0 | - | 9.2 | [2] |

| Compound 4 (1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)methyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione) | 43% inhibition at 1 µM | 167.0 | 47.0 | [2] |

Table 2: Uptake Inhibition (IC50, nM) of a Representative Pyrrolidine Derivative

| Compound | Dopamine Uptake (IC50, nM) | Norepinephrine Uptake (IC50, nM) | Serotonin Uptake (IC50, nM) | Reference |

| UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride) | - | - | - | [This compound was evaluated for VMAT2 inhibition, not DAT/NET/SERT reuptake] |

Note: The data for UKCP-110 pertains to the vesicular monoamine transporter 2 (VMAT2), a different target involved in monoamine packaging within the presynaptic neuron, highlighting the diverse pharmacological profiles that can emerge from the pyrrolidine scaffold.

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and functional inhibition of monoamine transporters by compounds such as 2-(2,5-Difluorophenyl)pyrrolidine derivatives.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.

-

The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in triplicate:

-

Total Binding: Assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and the membrane preparation.

-

Non-specific Binding: A high concentration of a known non-radioactive inhibitor to saturate the transporters, the radioligand, and the membrane preparation.

-

Competition Binding: A fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the test compound (e.g., a 2-(2,5-Difluorophenyl)pyrrolidine derivative).

-

-

The plate is incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Workflow for Monoamine Uptake Inhibition Assay

Caption: Workflow for a monoamine uptake inhibition assay.

Detailed Protocol:

-

Cell Culture:

-

HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to near confluency.

-

-

Uptake Assay:

-

On the day of the assay, the growth medium is removed, and the cells are washed with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake is initiated by adding a fixed concentration of the respective radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

The uptake reaction is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Quantification:

-

The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

-

The cells are then lysed (e.g., with a detergent-based lysis buffer or sodium hydroxide).

-

The amount of radioactivity taken up by the cells is determined by liquid scintillation counting of the cell lysates.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

-

The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.

-

The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.

-

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-phenylpyrrolidine derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyrrolidine rings. For instance, the difluoro substitution at the 2 and 5 positions of the phenyl ring in the title compounds is expected to modulate their lipophilicity and electronic properties, which in turn can affect their binding affinity and selectivity for the monoamine transporters. Further substitutions on the pyrrolidine nitrogen are a common strategy to fine-tune the potency and selectivity profile, leading to compounds that may be selective for one transporter or have a mixed "triple reuptake inhibitor" profile.[3]

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine derivatives are a promising class of compounds that primarily act as monoamine reuptake inhibitors. By blocking the dopamine, norepinephrine, and/or serotonin transporters, they increase the synaptic availability of these key neurotransmitters. While specific quantitative data for the parent compound is not publicly available, the established methodologies for radioligand binding and uptake inhibition assays provide a clear path for the pharmacological characterization of novel derivatives. The versatility of the 2-phenylpyrrolidine scaffold allows for extensive chemical modification, offering the potential to develop compounds with tailored selectivity and potency profiles for the treatment of a range of neuropsychiatric disorders. Further research into the structure-activity relationships of this specific difluorinated series is warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of 2-(2,5-Difluorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals